molecular formula C10H20N2O2 B11771140 Methyl 3-(4-Methylpiperazin-1-yl)butanoate

Methyl 3-(4-Methylpiperazin-1-yl)butanoate

Cat. No.: B11771140
M. Wt: 200.28 g/mol
InChI Key: VOUMWRQYTPYQJK-UHFFFAOYSA-N
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Description

Methyl 3-(4-Methylpiperazin-1-yl)butanoate is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the piperazine ring, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Methylpiperazin-1-yl)butanoate typically involves the reaction of 4-methylpiperazine with butanoic acid or its derivatives. One common method involves the esterification of 4-methylpiperazine with methyl butanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Methylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-Methylpiperazin-1-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Methylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-(4-Methylpiperazin-1-yl)butanoate can be compared with other piperazine derivatives, such as:

    4-Methylpiperazine: A simpler compound with similar structural features but lacking the ester group.

    Methyl 3-(4-Methylpiperazin-1-yl)propanoate: A closely related compound with a shorter carbon chain.

    N-(4-Methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: A more complex derivative with additional functional groups.

Biological Activity

Methyl 3-(4-Methylpiperazin-1-yl)butanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H20N2O2
  • Molecular Weight : Approximately 212.29 g/mol
  • Functional Groups : Ester and piperazine moiety

The presence of the piperazine ring, a six-membered heterocyclic compound containing two nitrogen atoms, contributes to its biological activity by allowing interactions with various neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors. The piperazine structure facilitates binding to receptors involved in neurological processes, potentially influencing mood and cognitive functions.

Interaction with Neurotransmitter Receptors

Research indicates that piperazine derivatives can interact with:

  • Serotonin Receptors : Influencing mood regulation.
  • Dopamine Receptors : Affecting cognitive functions and motor control.

These interactions suggest potential applications in treating psychiatric disorders.

Anticancer Properties

Piperazine derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting tumor growth. The exact mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy of piperazine derivatives.
    • Findings : Several derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .
  • Research on Anticancer Effects :
    • Objective : Investigate the potential of piperazine compounds in cancer therapy.
    • Findings : Certain derivatives demonstrated cytotoxic effects on cancer cell lines, indicating the need for further exploration into their mechanisms and therapeutic applications .

Comparative Analysis of Piperazine Derivatives

Compound NameBiological ActivityTarget Pathways
This compoundAntimicrobial, AnticancerSerotonin/Dopamine Receptors
Methyl 3-(4-Acetylpiperazin-1-yl)butanoateNeurological disordersNeurotransmitter signaling
Ethyl 3-(4-Methylpiperazin-1-yl)butanoateAntimicrobialBacterial cell wall synthesis

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

methyl 3-(4-methylpiperazin-1-yl)butanoate

InChI

InChI=1S/C10H20N2O2/c1-9(8-10(13)14-3)12-6-4-11(2)5-7-12/h9H,4-8H2,1-3H3

InChI Key

VOUMWRQYTPYQJK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)N1CCN(CC1)C

Origin of Product

United States

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